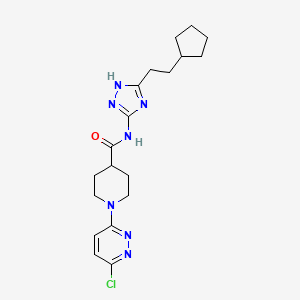

C19H26ClN7O

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H26ClN7O |

|---|---|

Molecular Weight |

403.9 g/mol |

IUPAC Name |

1-(6-chloropyridazin-3-yl)-N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]piperidine-4-carboxamide |

InChI |

InChI=1S/C19H26ClN7O/c20-15-6-8-17(25-23-15)27-11-9-14(10-12-27)18(28)22-19-21-16(24-26-19)7-5-13-3-1-2-4-13/h6,8,13-14H,1-5,7,9-12H2,(H2,21,22,24,26,28) |

InChI Key |

OVMCMMJPIVBWBY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CCC2=NC(=NN2)NC(=O)C3CCN(CC3)C4=NN=C(C=C4)Cl |

Origin of Product |

United States |

Historical Context and Discovery in Chemical Biology

The emergence of Aminopurvalanol A is deeply rooted in the burgeoning field of chemical biology in the late 1990s, a period marked by a fervent quest for small molecules that could modulate the function of key cellular proteins. At the forefront of this research was the critical role of cyclin-dependent kinases (CDKs) in regulating the cell division cycle. The deregulation of CDK activity had been increasingly implicated in the development of various cancers, making them a prime target for therapeutic intervention.

The discovery of Aminopurvalanol A was a landmark achievement that emerged from the systematic exploration of chemical libraries for CDK inhibitory activity. A pivotal 1999 study by Chang et al. detailed the synthesis and application of functionally diverse libraries of 2,6,9-trisubstituted purines. nih.gov This work was foundational in demonstrating that the purine (B94841) scaffold, a core component of essential biomolecules like adenine (B156593) and guanine, could be chemically modified to create potent and selective protein kinase inhibitors. nih.govcell.com

Through a process of iterative synthesis and biological screening, the researchers identified several purine derivatives with significant inhibitory activity against CDKs. nih.gov This structure-activity relationship (SAR) guided approach, coupled with analysis of co-crystal structures of CDK-inhibitor complexes, allowed for the optimization of lead compounds, ultimately leading to the development of highly potent inhibitors, including the family to which Aminopurvalanol A belongs. nih.govnih.gov This pioneering work showcased the power of combinatorial chemistry and high-throughput screening in discovering novel molecular probes to interrogate complex biological processes. nih.govcell.com

Current Research Landscape and Academic Significance

Synthetic Approaches for Aminopurvalanol A Core Structure

The core of Aminopurvalanol A is a 2,6,9-trisubstituted purine (B94841). The synthesis of this scaffold is a key aspect of producing Aminopurvalanol A and its derivatives. Various classical and contemporary organic synthesis strategies have been employed to this end.

Classical and Contemporary Organic Synthesis Strategies

The synthesis of the 2,6,9-trisubstituted purine core of Aminopurvalanol A and its analogues has been achieved through both solution-phase and solid-phase chemical methods. tandfonline.comacs.org A common strategy involves the sequential substitution of a purine precursor. For instance, a general method for producing 2-, 6-, 8-, and 9-substituted purine compounds can start from 4,6-dihalo-5-nitro-2-alkyl-pyrimidine compounds. westlake.edu.cn This process allows for the sequential introduction of amine substituents at the 4- and 6-positions, followed by the reduction of the nitro group and the formation of the imidazole portion of the purine ring. westlake.edu.cn

A key publication by Chang et al. outlines a versatile approach to creating libraries of 2,6,9-trisubstituted purines. tandfonline.comacs.org This methodology allows for the systematic variation of substituents at these three positions to explore their impact on biological activity. The synthesis often begins with a purine ring that is activated for substitution at specific positions. For example, a purine can be immobilized on a solid support through the N6 amino group, allowing for combinatorial modifications at the 6, 9, and 2 positions. rsc.org

A representative synthetic route might involve the following key steps:

Substitution at the 6-position: A resin-bound amine can be reacted with a purine that is activated for substitution at the 6-position. rsc.org

Modification of the 9-position: The N9 position can then be modified, for example, using a Mitsunobu reaction. rsc.org

Substitution at the 2-position: Finally, the 2-position can be functionalized, often through amination of a 2-fluoro precursor. rsc.org

This modular approach is highly amenable to the creation of diverse libraries of compounds for screening purposes.

Stereoselective Synthesis of Aminopurvalanol A Isomers

A critical feature of Aminopurvalanol A is the stereochemistry at the C2 position of the 2-amino-3-methyl-1-butanol side chain, which is in the (R) configuration. rsc.orgtocris.com The synthesis of this specific stereoisomer is crucial for the compound's biological activity. The stereoselective synthesis of chiral β-amino alcohols is a well-established area of organic chemistry. acs.orgtandfonline.com

Several strategies can be employed to obtain the required (R)-2-amino-3-methyl-1-butanol precursor:

From Chiral Pool: This approach utilizes naturally occurring chiral molecules as starting materials. For Aminopurvalanol A, the amino acid L-valine is a logical starting point due to its similar carbon skeleton and inherent chirality. Reduction of the carboxylic acid group of L-valine can yield the corresponding chiral amino alcohol.

Asymmetric Synthesis: This involves the creation of the chiral center during the synthesis. Methods such as asymmetric reduction of α-amino ketones or the asymmetric opening of epoxides can be employed. tandfonline.com Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral amino alcohols. tandfonline.com

Chiral Resolution: A racemic mixture of 2-amino-3-methyl-1-butanol can be synthesized, followed by separation of the enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. A patent describes a method for preparing (R)-3-aminobutanol by reacting butanol with a chiral amine to form epimers, followed by resolution with an acidic chiral resolving agent. google.com

Once the enantiomerically pure (R)-2-amino-3-methyl-1-butanol is obtained, it can be coupled to the 2-position of the purine core to yield Aminopurvalanol A.

Eco-Friendly and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce waste, energy consumption, and the use of hazardous materials. mdpi.com For the synthesis of purine derivatives like Aminopurvalanol A, several eco-friendly approaches can be considered.

Microwave-assisted synthesis has emerged as a valuable green chemistry technique. researchgate.netnih.gov It often leads to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. tandfonline.comnih.gov The application of microwave irradiation has been successfully demonstrated for the synthesis of various purine derivatives, including the amination of chloropurines and the preparation of purine nucleoside analogues. rsc.orgnih.govnih.gov This technology could be applied to various steps in the synthesis of Aminopurvalanol A, potentially improving the efficiency and sustainability of the process.

Other green chemistry strategies that could be implemented include:

The use of safer, renewable, or recyclable solvents.

The development of catalytic reactions to minimize the use of stoichiometric reagents.

The application of multicomponent reactions (MCRs), which can significantly increase the efficiency of a synthesis by combining multiple steps into a single operation. unipr.it

While specific literature on the green synthesis of Aminopurvalanol A is not extensive, the broader advancements in the sustainable synthesis of purines and related heterocycles provide a clear roadmap for developing more environmentally benign production methods.

Derivatization Strategies for Aminopurvalanol A Analogues

The development of Aminopurvalanol A was driven by the need to understand the structure-activity relationships (SAR) of 2,6,9-trisubstituted purines as CDK inhibitors. Derivatization of the core structure is therefore a key aspect of this research.

Rational Design for Structure-Activity Relationship Investigations

Rational drug design plays a crucial role in optimizing the potency and selectivity of lead compounds like Aminopurvalanol A. This process is often guided by the three-dimensional structure of the target protein, in this case, cyclin-dependent kinases. By analyzing the co-crystal structures of CDK-inhibitor complexes, researchers can identify key interactions between the inhibitor and the protein's active site. acs.org

For 2,6,9-trisubstituted purines, SAR studies have revealed the importance of the substituents at each of the three variable positions:

The 2-position: The (R)-2-amino-3-methyl-1-butanol side chain of Aminopurvalanol A makes important hydrogen bonding interactions within the ATP-binding pocket of CDKs. Modifications to this group can significantly impact binding affinity.

The 6-position: The 3-amino-5-chlorophenylamino group occupies a region of the active site where modifications can influence both potency and selectivity against different CDK isoforms.

By systematically altering these substituents and evaluating the biological activity of the resulting analogues, a detailed understanding of the SAR can be built. This knowledge allows for the rational design of new compounds with improved properties. For example, a study on novel 2,6,9-trisubstituted purine derivatives found that an arylpiperazinyl system at the 6-position was beneficial for cytotoxic activity, while bulky groups at the C-2 position were not favorable. unipr.itnih.gov

Combinatorial Chemistry Approaches in Analogue Synthesis

Combinatorial chemistry is a powerful technique for rapidly generating large libraries of related compounds for high-throughput screening. tandfonline.com This approach was instrumental in the discovery and optimization of Aminopurvalanol A. acs.org By employing both solid-phase and solution-phase combinatorial synthesis, researchers were able to create extensive libraries of 2,6,9-trisubstituted purines. tandfonline.comacs.org

The general strategy for the combinatorial synthesis of these purine libraries involves a modular approach where different building blocks can be introduced at the 2, 6, and 9 positions of the purine ring. As mentioned earlier, solid-phase synthesis allows for the efficient construction and purification of these libraries. rsc.org For example, a purine scaffold can be attached to a solid support, and then sequential reactions with different sets of reagents can be used to introduce diversity at the desired positions.

The synthesis and screening of these purine libraries led to the identification of compounds with potent CDK inhibitory activity and interesting cellular effects, including cell cycle arrest and apoptosis. tandfonline.comacs.org This highlights the power of combinatorial chemistry in exploring the chemical space around a particular scaffold and identifying novel drug candidates.

Advanced Chemical Characterization Techniques

The definitive identification and structural confirmation of Aminopurvalanol A and its analogues rely on a suite of advanced chemical characterization techniques. These methods provide detailed information about the molecular structure, purity, and three-dimensional arrangement of atoms within the molecule.

Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic techniques are fundamental in elucidating the chemical structure of novel compounds. For Aminopurvalanol A, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed to confirm its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for detailing the carbon-hydrogen framework of Aminopurvalanol A.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each of the non-equivalent protons in the molecule. For instance, the isopropyl groups would exhibit characteristic doublets and multiplets. The protons on the purine core and the phenyl ring would appear in the aromatic region of the spectrum. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide a complete picture of the proton environment.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule, including the quaternary carbons of the purine and phenyl rings.

A representative, though hypothetical, summary of expected NMR data is presented in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Aromatic Region | |||

| 7.0-8.5 | m | 4H | Ar-H |

| Aliphatic Region | |||

| 4.5-5.0 | m | 1H | N-CH(isopropyl) |

| 4.0-4.5 | m | 1H | N-CH(valinol) |

| 3.5-3.8 | m | 2H | -CH₂OH |

| 2.0-2.5 | m | 1H | CH(valinol) |

| 1.2-1.6 | d | 6H | N-CH(CH₃)₂ |

| 0.8-1.2 | d | 6H | CH(CH(CH₃)₂) |

| Other | |||

| 5.0-5.5 | br s | 1H | -OH |

| 3.0-4.0 | br s | 2H | -NH₂ |

| 2.5-3.5 | br s | 2H | -NH- |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Aminopurvalanol A would be expected to show characteristic absorption bands corresponding to the various functional groups in its structure. Studies on purine and its derivatives show characteristic bands that can be used for identification acs.org.

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol), N-H stretch (amines) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2960-2850 | Strong | C-H stretch (aliphatic) |

| 1640-1550 | Medium-Strong | C=N stretch, C=C stretch (purine and phenyl rings) |

| 1500-1400 | Medium | N-H bend (amines) |

| 1250-1000 | Strong | C-N stretch, C-O stretch |

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of Aminopurvalanol A. The expected exact mass for the molecular formula C₁₉H₂₆ClN₇O can be calculated and compared with the experimentally determined value to confirm the composition. Fragmentation patterns observed in the mass spectrum can also provide further structural information. A proteomic study of the CDK family has utilized mass spectrometry to identify protein interactions, showcasing its utility in related research nih.gov.

Chromatographic Purity Assessment and Isolation Methodologies

Ensuring the purity of a synthesized compound is critical for its use in further studies. High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of compounds like Aminopurvalanol A selleckchem.comnih.gov.

High-Performance Liquid Chromatography (HPLC): A validated HPLC method would be used to determine the purity of synthesized Aminopurvalanol A. This typically involves using a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like trifluoroacetic acid or formic acid to improve peak shape. The purity is determined by integrating the area of the peak corresponding to Aminopurvalanol A and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers of Aminopurvalanol A often report purities of ≥98% as determined by HPLC tocris.comrndsystems.com.

Isolation and Purification: Following synthesis, crude Aminopurvalanol A would be purified using chromatographic techniques.

Flash Column Chromatography: This is a common initial purification step to remove major impurities. The crude product is loaded onto a silica gel column and eluted with a solvent system of increasing polarity.

Preparative HPLC: For obtaining highly pure material, preparative HPLC is often employed. This technique uses the same principles as analytical HPLC but on a larger scale to isolate the desired compound from any remaining impurities.

X-ray Crystallography for Structural Elucidation

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This data is then used to generate an electron density map, from which the positions of the individual atoms can be determined.

Mechanistic Investigations of Aminopurvalanol a at the Molecular and Cellular Level

Cyclin-Dependent Kinase (CDK) Inhibition Mechanisms

Aminopurvalanol A functions as a potent inhibitor of cyclin-dependent kinases (CDKs), a critical family of serine/threonine kinases that govern cell cycle progression and other vital cellular processes. Its inhibitory activity is primarily mediated through direct interaction with these enzymes, thereby disrupting their catalytic function.

Specificity and Potency Against Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2)

Aminopurvalanol A demonstrates significant potency and selectivity against specific CDK targets. It is reported to potently inhibit CDK1/cyclin B, CDK2/cyclin A, and CDK2/cyclin E complexes, with reported half-maximal inhibitory concentration (IC50) values in the low nanomolar range. Specifically, IC50 values for CDK1/cyclin B and CDK2/cyclin A are cited as 33 nM, and for CDK2/cyclin E as 28 nM targetmol.comcaymanchem.comabcam.com. The compound also exhibits inhibitory activity against CDK5/p35 with an IC50 of 20 nM targetmol.comcaymanchem.comabcam.commedkoo.com. Furthermore, Aminopurvalanol A has been shown to inhibit ERK1 (IC50 = 12.0 μM) and ERK2 (IC50 = 3.1 μM) abcam.comtocris.comrndsystems.com. The compound displays a high degree of selectivity, being over 90-fold selective for CDKs compared to other kinases such as ERK1, ERK2, PKC-δ, protein kinase A (PKA), casein kinase 1, and insulin (B600854) receptor tyrosine kinase, and over 3,000-fold selective against a broader panel of other protein kinases (IC50 > 100 μM) caymanchem.com. Studies indicate that Aminopurvalanol A inhibits CDK2 but not CDK4, and it effectively blocks the phosphorylation of the retinoblastoma protein (Rb) at sites specifically targeted by CDK2 nih.gov. The compound also arrests the cell cycle at the G2/M boundary with an IC50 of 1.25 μM and can induce apoptosis at concentrations exceeding 10 μM abcam.comtocris.comrndsystems.com.

Data Table 1: Potency of Aminopurvalanol A Against Selected Kinases

| Kinase Target | IC50 Value (nM) | Reference(s) |

| CDK1/cyclin B | 33 | targetmol.comcaymanchem.comabcam.com |

| CDK2/cyclin A | 33 | targetmol.comcaymanchem.comabcam.com |

| CDK2/cyclin E | 28 | targetmol.comcaymanchem.comabcam.com |

| CDK5/p35 | 20 | targetmol.comcaymanchem.comabcam.commedkoo.com |

| ERK1 | 12,000 | abcam.comtocris.comrndsystems.com |

| ERK2 | 3,100 | abcam.comtocris.comrndsystems.com |

Note: IC50 values for ERK1 and ERK2 are presented in nanomolar (nM) for consistency with CDK values.

Allosteric and Active Site Binding Modalities

Aminopurvalanol A is characterized as a competitive and cell-permeable inhibitor of cyclin-dependent kinases targetmol.comcaymanchem.comabcam.comrndsystems.comselleckchem.com. This classification strongly suggests that the compound primarily interacts with the active site of the target kinases, competing with ATP for binding. The provided literature does not offer specific details regarding allosteric binding modalities for Aminopurvalanol A.

Regulation of Associated Protein Expression and Function

Aminopurvalanol A's mechanistic investigations extend to its impact on the expression and function of other cellular proteins, particularly those involved in regulatory pathways beyond the direct CDK inhibition.

Modulation of Fat Mass and Obesity-Associated Protein (FTO) Expression and Activity

One study indicates that Aminopurvalanol A may interact with the Fat Mass and Obesity-Associated Protein (FTO), reporting an IC50 value of 2.6 μM in relation to FTO medchemexpress.eu. The precise nature of this modulation, whether it affects FTO's expression levels or its enzymatic activity, and the underlying mechanism, are not detailed in the provided search results.

Extracellular Signal-Regulated Kinase (ERK) Pathway Modulation

Aminopurvalanol A exhibits inhibitory activity against components of the Extracellular Signal-Regulated Kinase (ERK) pathway, although its primary and most potent effects are observed on Cyclin-Dependent Kinases (CDKs).

Inhibition of ERK1 and ERK2 Signaling Cascades

Aminopurvalanol A has demonstrated inhibitory effects on both ERK1 and ERK2. The reported IC50 values indicate a moderate inhibitory potency against these kinases, with an IC50 of 12.0 μM for ERK1 and 3.1 μM for ERK2 rndsystems.comtocris.comabcam.comtocris.comabcam.co.jpabcam.cn. These findings suggest a secondary inhibitory action on the mitogen-activated protein kinase (MAPK) pathway, distinct from its potent effects on cell cycle regulatory kinases.

Table 1: Inhibition of ERK1 and ERK2 by Aminopurvalanol A

| Target | IC50 Value |

| ERK1 | 12.0 μM |

| ERK2 | 3.1 μM |

Cross-Talk with Other Intracellular Pathways

Aminopurvalanol A is primarily characterized as a potent and selective inhibitor of various Cyclin-Dependent Kinases (CDKs), including CDK1, CDK2, and CDK5, with IC50 values typically in the low nanomolar range rndsystems.comtocris.comabcam.comtocris.comcaymanchem.com. It functions as a reversible, ATP-competitive inhibitor of these kinases sigmaaldrich.comimpurity.comnih.gov. For example, its IC50 values for CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35 are reported as 33 nM, 33 nM, 28 nM, and 20 nM, respectively abcam.comcaymanchem.com.

Table 2: Inhibition of Cyclin-Dependent Kinases (CDKs) by Aminopurvalanol A

| Target | IC50 Value | Source Citations |

| CDK1/cyclin B | 20-35 nM | rndsystems.comtocris.comtocris.com |

| CDK2/cyclin A | 20-35 nM | rndsystems.comtocris.comtocris.com |

| CDK2/cyclin E | 28 nM | abcam.comcaymanchem.com |

| CDK5/p35 | 20 nM | abcam.comcaymanchem.com |

Cellular Responses and Phenotypic Outcomes in Research Models

Aminopurvalanol A elicits significant cellular responses, primarily by disrupting cell cycle progression and inducing programmed cell death.

Cell Cycle Progression Analysis

A key cellular response to Aminopurvalanol A is the induction of cell cycle arrest, predominantly at the G2/M phase boundary rndsystems.comtocris.comabcam.comtocris.comabcam.co.jpabcam.cnsigmaaldrich.commedchemexpress.compnas.org. This effect is mediated by its potent inhibition of CDKs, particularly CDK1/cyclin B, which is essential for the G2 to M phase transition pnas.orggenecards.org. The compound has been shown to cause a dose-dependent increase in the G2/M-phase cell population, with a corresponding decrease in the G1-phase population pnas.org. The IC50 value for this G2/M cell cycle arrest is reported as 1.25 μM rndsystems.comtocris.comabcam.comtocris.comabcam.co.jpabcam.cn. Aminopurvalanol A also functions as a cyclin E inhibitor, further modulating cell cycle progression through its interaction with cyclin E activity scbt.com.

Table 3: Cell Cycle Arrest at G2/M Phase by Aminopurvalanol A

| Effect | IC50 Value | Source Citations |

| G2/M Arrest | 1.25 μM | rndsystems.comtocris.comabcam.comtocris.comabcam.co.jpabcam.cn |

Cellular Apoptosis Induction Mechanisms

In addition to cell cycle arrest, Aminopurvalanol A is capable of inducing cellular apoptosis at higher concentrations, generally exceeding 10 μM rndsystems.comtocris.comabcam.comtocris.comabcam.co.jpabcam.cn. In certain experimental models, concentrations as high as 40 μM have been observed to trigger apoptosis medchemexpress.com. The mechanisms underlying Aminopurvalanol A-induced apoptosis are multifaceted. It is suggested that the compound can induce apoptosis by altering mitochondrial membrane functions researchgate.net. Moreover, by inhibiting the formation of critical CDK complexes, such as CDK2/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35, it can potentiate drug-induced apoptosis researchgate.net. In some cancer cell types, CDK inhibition by Aminopurvalanol A has been linked to the induction of unfolded protein response and ER stress, which subsequently activate apoptotic pathways researchgate.net.

Table 4: Concentration Threshold for Apoptosis Induction by Aminopurvalanol A

| Effect | Concentration Threshold | Source Citations |

| Apoptosis Induction | > 10 μM | rndsystems.comtocris.comabcam.comtocris.comabcam.co.jpabcam.cn |

Compound Name Table:

| Common Name | Chemical Formula | CAS Number |

| Aminopurvalanol A | C19H26ClN7O | 220792-57-4 |

High-Content Imaging for Phenotypic Profiling

High-content imaging (HCI) has emerged as a powerful methodology for dissecting cellular responses to chemical compounds by capturing a multitude of morphological and molecular features simultaneously. This approach enables comprehensive phenotypic profiling, allowing researchers to understand a compound's mechanism of action and potential biological effects at a granular level pharmaron.comcriver.com. Aminopurvalanol A, a potent and selective inhibitor of cyclin-dependent kinases (CDKs), has been investigated for its cellular effects, and its known mechanisms can be effectively elucidated through HCI-based phenotypic profiling.

Aminopurvalanol A is characterized by its ability to inhibit key cell cycle regulators, including CDK1, CDK2, and CDK5, with nanomolar potency tocris.comtargetmol.comabcam.com. This inhibition leads to significant cellular consequences, such as cell cycle arrest at the G2/M boundary and the induction of apoptosis tocris.comabcam.com. These well-defined cellular events translate into distinct observable phenotypes when cells are treated with Aminopurvalanol A and analyzed using high-content imaging techniques. For instance, apoptosis is often characterized by morphological changes such as cell shrinkage, nuclear condensation, and the formation of apoptotic bodies, all of which can be quantitatively measured by HCI moleculardevices.com.

A study investigating generalizable phenotype prediction from single-cell morphology representations utilized high-content imaging to analyze various treatments, including Aminopurvalanol A. In this context, Aminopurvalanol A was identified as significantly enriched for 'Apoptosis' phenotypes, underscoring its known biological activity and demonstrating the utility of HCI in capturing these specific cellular responses biorxiv.org. This finding highlights how HCI can be employed to systematically identify and quantify specific cellular phenotypes induced by kinase inhibitors like Aminopurvalanol A.

The ability of Aminopurvalanol A to induce apoptosis and arrest the cell cycle makes it a valuable tool for studying cell fate and proliferation control. High-content imaging platforms, often employing techniques like Cell Painting, allow for the simultaneous measurement of multiple cellular parameters, providing a rich dataset for comparative phenotypic analysis. By analyzing these detailed cellular profiles, researchers can gain deeper insights into the specific pathways affected by Aminopurvalanol A and its downstream consequences on cellular health and viability.

Data Tables

Table 1: Key Biological Activities of Aminopurvalanol A Relevant to Phenotypic Profiling

| Target/Process | IC50 Value (nM) | Effect on Cell Cycle | Induced Phenotype(s) | Reference(s) |

| CDK1/Cyclin B | 33 | G2/M Arrest | Apoptosis | tocris.comtargetmol.comabcam.com |

| CDK2/Cyclin A | 33 | G2/M Arrest | Apoptosis | tocris.comtargetmol.comabcam.com |

| CDK2/Cyclin E | 28 | G2/M Arrest | Apoptosis | tocris.comtargetmol.comabcam.com |

| CDK5/p35 | 20 | G2/M Arrest | Apoptosis | tocris.comtargetmol.comabcam.com |

| ERK1 | 12,000 (12.0 μM) | N/A | N/A | tocris.comabcam.com |

| ERK2 | 3,100 (3.1 μM) | N/A | N/A | tocris.comabcam.com |

| Cell Cycle Arrest (G2/M) | 1,250 (1.25 μM) | G2/M Arrest | Apoptosis | tocris.comabcam.com |

| Apoptosis Induction | >10,000 (>10 μM) | N/A | Apoptosis | tocris.comabcam.com |

Note: IC50 values represent the concentration of Aminopurvalanol A required to inhibit 50% of the target's activity or cellular process.

Table 2: Phenotypic Enrichment of Aminopurvalanol A in High-Content Imaging Studies

| Compound/Treatment | Identified Phenotype(s) | Enrichment Significance | Study Context | Reference(s) |

| Aminopurvalanol A | Apoptosis | Significantly Enriched | Analysis of single-cell morphology representations for phenotype prediction from high-content imaging data | biorxiv.org |

Compound List:

| Common Name | Chemical Formula | CAS Number |

| Aminopurvalanol A | This compound | 220792-57-4 |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Aminopurvalanol a

Pharmacophore Modeling and Molecular Design

Pharmacophore modeling and molecular design are essential tools in medicinal chemistry to identify key structural features responsible for biological activity and to guide the synthesis of novel compounds with improved properties.

Identification of Key Structural Features for Biological Activity

Research into purine-based CDK inhibitors, including Aminopurvalanol A, has highlighted several critical structural features that contribute to their potent inhibitory activity. The purine (B94841) core serves as a fundamental scaffold, mimicking the adenine (B156593) moiety of ATP, which is essential for binding to the kinase active site nih.govresearchgate.netresearchgate.net. Substitutions at the 2, 6, and 9 positions of the purine ring are particularly important for modulating potency, selectivity, and cellular activity nih.govacs.org.

For instance, the 2-amino-5-chlorophenyl group at the C6 position and the isopropyl group at the N9 position of Aminopurvalanol A are significant for its interaction with CDK active sites researchgate.netresearchgate.net. Studies on related purine derivatives have shown that specific interactions with key amino acid residues within the ATP-binding pocket, such as Asp86, Glu81, Leu83, Lys89, and Gln131, are critical for potent inhibition researchgate.netresearchgate.netmdpi.comtechscience.comnih.gov. These interactions often involve hydrogen bonding and hydrophobic contacts, which stabilize the inhibitor-kinase complex researchgate.netresearchgate.netmdpi.com. The stereochemistry of the substituent at the C2 position, specifically the (R)-configuration in Aminopurvalanol A, also plays a role in its binding affinity and efficacy caymanchem.com.

Ligand-Based and Structure-Based Pharmacophore Development

Pharmacophore models, derived from known active molecules or protein-ligand complexes, provide a three-dimensional representation of the essential features required for biological activity. For CDK inhibitors, pharmacophore models have been developed using various approaches, including ligand-based methods that analyze sets of known inhibitors and structure-based methods that utilize crystal structures of CDK-inhibitor complexes researchgate.netscirp.orgnih.govrsc.orgnih.gov.

Studies on purine derivatives have identified key pharmacophoric features such as hydrogen bond acceptors (e.g., purine nitrogens, amino groups), hydrogen bond donors (e.g., hydroxyl groups), and hydrophobic centers (e.g., aromatic rings, alkyl groups) that are crucial for binding to the CDK active site scirp.orgnih.govrsc.org. For example, a common pharmacophore for CDK2 inhibitors includes hydrogen bond acceptors interacting with the hinge region residues (e.g., Leu83, Glu81) and hydrophobic features occupying the adenine-binding pocket rsc.org. While specific pharmacophore models developed directly from Aminopurvalanol A are not detailed in the provided snippets, its structural characteristics are consistent with features identified in pharmacophore models for purine-based CDK inhibitors, suggesting its role in informing such models researchgate.netresearchgate.net.

Computational Chemistry and Cheminformatics Approaches

Computational chemistry and cheminformatics play a pivotal role in understanding molecular interactions, predicting biological activity, and guiding the design of new drug candidates.

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

Molecular docking and dynamics simulations are powerful techniques used to predict the binding orientation and affinity of small molecules to their target proteins. Studies on purine-based CDK inhibitors, including those related to Aminopurvalanol A, have employed these methods to elucidate their binding modes within the ATP-binding site of various CDKs researchgate.netresearchgate.netresearchgate.netmdpi.comtechscience.comnih.govnih.govnih.gov.

Molecular docking studies have revealed that Aminopurvalanol A interacts with CDK6 through several hydrogen bonds, primarily involving the purine scaffold and the 3-amino-5-chlorophenyl substituent, with key residues like Val101 and His100 being important for these interactions researchgate.netresearchgate.netresearchgate.net. These simulations provide insights into how structural modifications can influence binding affinity and selectivity. Molecular dynamics simulations further confirm the stability of these inhibitor-target complexes and provide a more detailed understanding of the dynamic interactions over time researchgate.netmdpi.comnih.govnih.gov. Such computational analyses are instrumental in identifying critical residues and molecular interactions that drive the inhibitory activity, thereby guiding the rational design of novel CDK inhibitors.

QSAR Model Development (e.g., Hansch Analysis, Free-Wilson Analysis)

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific applications of Hansch or Free-Wilson analyses to Aminopurvalanol A are not explicitly detailed in the provided search results, advanced QSAR methodologies such as 3D-QSAR (e.g., Comparative Molecular Field Analysis - CoMFA, Comparative Molecular Similarity Indices Analysis - CoMSIA) have been extensively applied to purine derivatives targeting CDKs researchgate.netresearchgate.netmdpi.comnih.govacs.orgresearchgate.net.

These studies utilize various molecular descriptors (e.g., steric, electrostatic, hydrophobic, hydrogen bonding properties) to build predictive models. For instance, 3D-QSAR models developed for purine-based CDK2 inhibitors have achieved high statistical significance, with cross-validated R² (q²) values ranging from 0.68 to 0.808 and non-cross-validated R² values up to 0.991 mdpi.comacs.orgresearchgate.net. These models can predict the activity of new compounds and identify key structural features that enhance inhibitory potency, providing a rational basis for lead optimization.

Preclinical Investigations and Biological Applications of Aminopurvalanol a

Research in Oncological Models

Aminopurvalanol A has demonstrated significant potential in preclinical cancer research due to its cell cycle inhibitory and apoptosis-inducing properties. Its primary mechanism involves the potent inhibition of CDKs, particularly CDK1, CDK2, and CDK5, with reported IC50 values in the nanomolar range for these targets tocris.comrndsystems.comtargetmol.com. It also exhibits inhibitory activity against ERK1 and ERK2, albeit at higher concentrations tocris.comrndsystems.com.

In Vitro Studies on Cancer Cell Lines (e.g., Breast Cancer, Leukemia)

Studies have evaluated Aminopurvalanol A's effects across various cancer cell lines. In the NCI 60-cell panel, it showed an in vitro activity with a GI50 of approximately 1.8 µM, while potently inhibiting the growth of KM12 colon cancer cells with a GI50 of 30 nM sigmaaldrich.com. Research has also indicated its ability to induce differentiation and cell cycle arrest in myeloid leukemic cell lines, such as U937 cells, where it demonstrated a greater potency toward CDK2 inhibition, though its primary functional target in vivo appeared to be CDK1-cyclin B, leading to G2/M phase arrest pnas.org. While specific studies on breast cancer cell lines like MCF7 or leukemia cell lines are not extensively detailed in the provided search results, its general activity against cancer cell growth and its mechanism of targeting CDKs suggest broad applicability in various cancer types sigmaaldrich.compnas.orgtocris.com.

Mechanistic Exploration in Tumor Cell Growth Inhibition

Aminopurvalanol A's anti-tumor effects are primarily attributed to its role as a CDK inhibitor. By inhibiting CDKs, it arrests the cell cycle at the G2/M boundary, a critical checkpoint for cell division tocris.comrndsystems.comresearchgate.netoup.com. This cell cycle arrest, observed with an IC50 of 1.25 µM, can lead to programmed cell death (apoptosis) at concentrations exceeding 10 µM tocris.comrndsystems.comresearchgate.netoup.com. Further research suggests that Aminopurvalanol A can induce cancer cell differentiation, as observed in myeloid leukemic cells, and may also contribute to apoptosis by affecting mitochondrial membrane functions pnas.orgresearchgate.net. Its ability to inhibit the formation of CDK2/cyclin complexes is also implicated in its anti-cancer activity researchgate.net.

Antiviral Research Applications

Aminopurvalanol A has also been investigated for its antiviral properties, particularly in the context of inhibiting viral replication.

Investigation of Host Factor Interactions in Viral Pathogenesis

While specific studies linking Aminopurvalanol A to host factor interactions in viral pathogenesis are not detailed, its mechanism of action as a CDK inhibitor is relevant. CDKs are critical host factors involved in various cellular processes, including viral replication and pathogenesis wikipedia.orgfrontiersin.orgnih.gov. By modulating CDK activity, Aminopurvalanol A could potentially influence host pathways that are hijacked by viruses for their replication or assembly. For instance, other CDK inhibitors have been tested for their effects on picornavirus replication, though Aminopurvalanol A itself showed minimal or no effect on replicon replication in that specific context asm.org. The broader understanding of viral pathogenesis highlights the intricate interplay between viral proteins and host cellular machinery, suggesting that targeting host factors like CDKs could be a viable antiviral strategy wikipedia.orgfrontiersin.orgnih.gov.

Antifungal Research Applications

Based on the comprehensive review of available scientific literature, there is no documented evidence to suggest that Aminopurvalanol A has been investigated for its efficacy against fungal pathogens, such as Candida glabrata, nor for its role in mechanisms of resensitization in drug-resistant fungi. The primary research focus for Aminopurvalanol A has been its activity as a CDK inhibitor in mammalian cell systems.

Efficacy Against Fungal Pathogens (e.g., Candida glabrata)

Searches of scientific databases and literature did not yield any studies detailing the antifungal activity of Aminopurvalanol A against Candida glabrata or any other fungal species. Its established biological functions are centered on inhibiting mammalian cell cycle regulators.

Exploration in Other Biological Contexts

Beyond its well-characterized role as a CDK inhibitor in cell cycle regulation and cancer research, Aminopurvalanol A has been investigated in other distinct biological contexts.

One notable area of exploration is its effect on sperm function . Studies have indicated that Aminopurvalanol A can inhibit physiological capacitation-dependent actin polymerization in boar spermatozoa. This inhibition negatively impacts sperm fertilizing ability and in vitro fertilization outcomes, suggesting a potential role for CDK complexes in regulating sperm capacitation and actin dynamics nih.govnih.gov.

Furthermore, Aminopurvalanol A has been identified as an activator of RAB26 , a protein implicated in various cellular processes. In the context of multiple myeloma (MM), a type of blood cancer affecting plasma cells, RAB26 expression is correlated with prognosis. Aminopurvalanol A, by controlling the G2/M phase transition, has been shown to synergistically inhibit the proliferation of MM cells when combined with Bortezomib, a proteasome inhibitor used in MM treatment ehaweb.org. This suggests a potential role for Aminopurvalanol A in modulating cellular processes relevant to hematological malignancies, particularly in combination therapies.

Table 1: Biological Activity of Aminopurvalanol A

| Target/Process | Activity | IC50/GI50 Value | Reference(s) |

| CDK1/cyclin B | Potent inhibition | 20-35 nM | medchemexpress.comehaweb.orgtocris.comcaymanchem.com |

| CDK2/cyclin A | Potent inhibition | 20-35 nM | medchemexpress.comehaweb.orgcaymanchem.com |

| CDK2/cyclin E | Potent inhibition | 20-35 nM | medchemexpress.comehaweb.orgcaymanchem.com |

| CDK5/p35 | Potent inhibition | 20-35 nM | medchemexpress.comehaweb.orgcaymanchem.com |

| ERK1 | Inhibition | 12.0 μM | medchemexpress.comehaweb.org |

| ERK2 | Inhibition | 3.1 μM | medchemexpress.comehaweb.org |

| Other Protein Kinases | Selective inhibition (approx. 3000-fold selectivity over tested kinases) | IC50 > 100 μM | medchemexpress.comehaweb.org |

| Cell Cycle Arrest | Arrests cells at G2/M boundary | IC50 = 1.25 μM | medchemexpress.comehaweb.orgtocris.com |

| Apoptosis Induction | Induces apoptosis | > 10 μM | medchemexpress.comehaweb.orgtocris.com |

| KM12 colon cancer cells | Inhibition of proliferation | GI50 = 30 nM | researchgate.net |

| NCI 60-cell panel | Antiproliferative effect | GI50 ≈ 1.8 µM | researchgate.net |

| Boar Spermatozoa | Inhibits capacitation-dependent actin polymerization, reduces fertilizing ability | 2, 10, 20 μM (in vitro) | nih.govnih.gov |

| RAB26 activation (in MM cells) | Synergistic inhibition of proliferation with Bortezomib | Not specified | ehaweb.org |

Future Perspectives and Unanswered Questions in Aminopurvalanol a Research

Development of Next-Generation Aminopurvalanol A Analogues

The development of novel analogues of Aminopurvalanol A is a critical area for future research, aiming to enhance potency, selectivity, and pharmacokinetic profiles, or to confer new therapeutic properties. The established 2,6,9-trisubstituted purine (B94841) scaffold provides a versatile platform for chemical modification. Structure-activity relationship (SAR) studies are instrumental in this endeavor, guiding the rational design of derivatives with improved target engagement and reduced off-target effects.

Research efforts could focus on modifying specific regions of the Aminopurvalanol A molecule to achieve greater selectivity for particular CDK isoforms or to explore its inhibitory activity against other kinase families implicated in disease. For instance, understanding the subtle structural differences in the ATP-binding pockets of various CDKs, as observed in comparisons with other CDK inhibitors like PD0332991 researchgate.net, can inform the design of analogues that exploit these differences for enhanced specificity. Furthermore, the observed anti-angiogenic effects of Aminopurvalanol A suggest that its analogues could be developed as novel anti-angiogenic agents, potentially targeting pathways beyond its primary CDK inhibition nih.gov. The utilization of extensive compound libraries, such as those offered by various research chemical suppliers medchemexpress.comtocris.com, can accelerate the screening and identification of promising new analogues with desired biological activities.

Elucidation of Novel Biological Targets and Pathways

While Aminopurvalanol A is well-characterized as an inhibitor of CDK1, CDK2, CDK5, and to a lesser extent ERK1/2 medchemexpress.comrndsystems.comabcam.comtargetmol.comsigmaaldrich.com, its full spectrum of biological targets and the downstream signaling pathways it influences may not yet be completely elucidated. Future research should aim to identify any additional molecular targets that contribute to its observed cellular effects.

The compound's impact on sperm capacitation, specifically its inhibition of actin polymerization medchemexpress.comnih.govnih.gov, points towards potential roles in cytoskeletal regulation and cellular motility pathways that warrant further investigation. Exploring its interactions with other components of the sperm machinery or its effects on other cellular processes beyond cell cycle control could reveal novel therapeutic applications, particularly in areas like male infertility nih.govnih.gov. Moreover, the anti-angiogenic properties observed nih.gov suggest that Aminopurvalanol A might modulate pathways involved in vascular development and homeostasis, which could be explored through comprehensive pathway analysis. Investigating its effects in different cellular contexts and disease models will be crucial for uncovering these previously unknown targets and pathways.

Advanced Methodologies for Comprehensive Biological Profiling

To fully understand Aminopurvalanol A's multifaceted biological activity and to guide the development of its next-generation analogues, advanced methodologies for comprehensive biological profiling are essential. High-throughput screening (HTS) techniques, combined with omics technologies such as proteomics and transcriptomics, can provide a global view of the cellular responses to Aminopurvalanol A treatment, aiding in the identification of novel targets and pathways nih.gov.

Computational modeling and network theory approaches have already been employed to infer potential roles in cellular signaling nih.govnih.gov, and these methods can be further refined to predict interactions with new targets and to model complex biological networks. Advanced imaging techniques, including fluorescence recovery after photobleaching (FRAP) analysis, can offer insights into dynamic cellular processes like membrane fluidity and cytoskeletal rearrangements nih.gov. Furthermore, the application of sophisticated biochemical assays, mass spectrometry, and structural biology techniques (e.g., X-ray crystallography or cryo-EM) to study Aminopurvalanol A's interactions with its targets at a molecular level will be invaluable for understanding its mechanism of action and for structure-based drug design. Such comprehensive profiling will be critical for validating potential new targets and for characterizing the full pharmacological profile of Aminopurvalanol A and its derivatives.

Q & A

Q. How can researchers integrate multi-omics data to explore off-target effects of C₁₉H₂₆ClN₇O?

- Methodological Answer : Perform transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling post-treatment. Use pathway enrichment tools (e.g., Gene Ontology, KEGG) to identify dysregulated networks. Validate hypotheses with CRISPR-Cas9 screens or chemical probes .

Data Presentation and Validation Guidelines

- Tables/Figures : Include processed data (e.g., dose-response curves, spectral peaks) in the main text; raw data (e.g., NMR FID files) in appendices .

- Reproducibility : Document instrument calibration details (e.g., NMR shim values, HPLC column lot numbers) .

- Ethical Reporting : Avoid selective data exclusion; disclose all conflicting results in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.